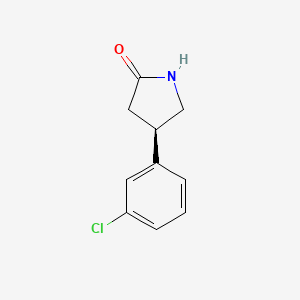

(R)-4-(3-Chlorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

(4R)-4-(3-chlorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |

InChI Key |

YGKWZVARCHRFLH-QMMMGPOBSA-N |

Isomeric SMILES |

C1[C@@H](CNC1=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Advanced Stereoselective Synthesis of R 4 3 Chlorophenyl Pyrrolidin 2 One

Methodologies for Enantiopure Pyrrolidinone Synthesis

The construction of the chiral pyrrolidinone core with high enantiopurity can be achieved through several strategic approaches. These methods are broadly categorized into catalytic asymmetric syntheses, where a small amount of a chiral catalyst directs the stereochemical outcome, and substrate-controlled syntheses that utilize chiral auxiliaries.

Asymmetric Catalysis Approaches for Chiral Pyrrolidinones

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of complex chiral molecules. nih.gov This is primarily due to its ability to amplify chirality, where a substoichiometric amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. The field is broadly divided into organocatalysis, transition metal catalysis, and biocatalysis.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. nih.gov For the synthesis of chiral pyrrolidinones, organocatalytic Michael addition reactions are particularly relevant. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, often a derivative of itaconic acid or a nitrostyrene, to establish the key C-C bond and the stereocenter at the 4-position.

Proline and its derivatives, especially diarylprolinol silyl ethers, are highly effective catalysts for such transformations. nih.govnih.gov The mechanism typically involves the formation of an enamine or iminium ion intermediate, which then reacts in a stereocontrolled fashion. For instance, the asymmetric Michael addition of dithiomalonates to nitrostyrenes under "on water" conditions, catalyzed by a low loading of a squaramide-based organocatalyst, has been demonstrated for the synthesis of precursors to (R)-baclofen, a structurally related gamma-aminobutyric acid (GABA) derivative. rsc.org This approach highlights the potential for creating the 4-aryl stereocenter with high enantioselectivity. rsc.org

Table 1: Organocatalytic Michael Addition for the Synthesis of 4-Aryl-γ-nitro-dithiomalonates rsc.org

| Entry | Nitrostyrene | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-Chloronitrostyrene | 0.5 | 95 | 98 |

| 2 | 3-Chloronitrostyrene | 0.5 | 96 | 97 |

| 3 | 4-Bromonitrostyrene | 0.5 | 94 | 98 |

ee = enantiomeric excess

The resulting Michael adducts can then be further elaborated through a series of transformations, including reduction of the nitro group and cyclization, to afford the desired (R)-4-(3-Chlorophenyl)pyrrolidin-2-one. The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. mdpi.com

Transition metal catalysis offers a versatile and efficient platform for the synthesis of chiral heterocycles. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-N and C-C bonds. mdpi.com For the synthesis of 4-arylpyrrolidinones, asymmetric hydrogenation of a suitable prochiral precursor, such as a 4-aryl-1,5-dihydro-2H-pyrrol-2-one, is a promising strategy. Chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, in complex with rhodium or ruthenium, are often employed to achieve high enantioselectivity in these hydrogenations.

Another approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) of a nitrogen nucleophile with a racemic allylic substrate, which can proceed via a dynamic kinetic asymmetric transformation to yield a single enantiomer of the product. While not directly applied to the synthesis of the target molecule, the principles of transition metal-catalyzed C-H activation and cross-coupling reactions also provide potential routes for the late-stage introduction of the 3-chlorophenyl group onto a pre-formed chiral pyrrolidinone scaffold. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Reactions for Pyrrolidine (B122466) Synthesis

| Reaction Type | Catalyst/Ligand | Substrate Type | Product Type | Enantioselectivity |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | Tetrasubstituted Olefin | Chiral Alkane | up to 99% ee |

| Asymmetric Allylic Alkylation | Pd-Trost Ligand | Racemic Allylic Acetate | Chiral Allylic Amine | up to 98% ee |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. researchgate.netnih.gov For the synthesis of this compound, several biocatalytic strategies can be envisioned.

Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer in 100% yield. mdpi.com For a precursor to the target molecule, such as a racemic 4-(3-chlorophenyl)-4-oxobutanoate, a ketoreductase (KRED) could selectively reduce one enantiomer to the corresponding (R)-hydroxy ester. In the presence of a suitable racemization catalyst, the (S)-keto ester would be continuously racemized, allowing for its conversion to the desired (R)-product.

Enzymatic Amination: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. researchgate.net A prochiral ketone, such as 4-(3-chlorophenyl)-4-oxobutanoic acid, could be a suitable substrate for a stereoselective amination using an (R)-selective transaminase to introduce the amine functionality with the desired stereochemistry. The resulting chiral amino acid can then be cyclized to form the target lactam. The use of whole-cell biocatalysts can simplify the process by providing the necessary cofactors and enzymes in their natural environment. nih.gov

Table 3: Biocatalytic Approaches for the Synthesis of Chiral Intermediates

| Biocatalytic Method | Enzyme Class | Substrate Example | Product Example | Key Advantage |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | Ketoreductase (KRED) | Racemic 4-aryl-4-oxobutanoate | (R)-4-aryl-4-hydroxybutanoate | 100% theoretical yield |

| Asymmetric Amination | Transaminase (TA) | 4-aryl-4-oxobutanoic acid | (R)-4-amino-4-arylbutanoic acid | Direct introduction of chiral amine |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered and reused.

For the synthesis of this compound, a common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system attached to a chiral auxiliary. Evans oxazolidinones are a well-known class of chiral auxiliaries that provide excellent stereocontrol in a variety of reactions, including Michael additions. sigmaaldrich.com

The synthesis would begin by acylating the chiral oxazolidinone with an appropriate acrylic acid derivative. The resulting N-enoyl oxazolidinone can then undergo a diastereoselective conjugate addition with a Grignard reagent or an organocuprate derived from 3-chloro-bromobenzene. The steric hindrance provided by the substituent on the oxazolidinone directs the incoming nucleophile to one face of the double bond, leading to the formation of the desired stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the chiral carboxylic acid, which can then be cyclized to the target pyrrolidinone.

Another widely used class of chiral auxiliaries are those derived from pseudoephedrine and pseudoephenamine. nih.gov These auxiliaries have proven to be effective in directing the alkylation of enolates with high diastereoselectivity.

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinones | Michael Addition, Aldol (B89426) Reaction | Steric shielding of one enolate face |

| Pseudoephedrine/Pseudoephenamine | Enolate Alkylation | Chelation control |

| Camphorsultam | Diels-Alder, Alkylation | Steric hindrance |

Stereocontrolled Cyclization Reactions

One powerful method for the stereoselective synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. uva.es By using a chiral catalyst or a chiral dipolarophile, the cycloaddition can proceed with high enantioselectivity, establishing multiple stereocenters in a single step. For the synthesis of the target molecule, a suitable strategy would involve the reaction of an azomethine ylide with 3-chlorostyrene or a related derivative.

Intramolecular cyclization reactions are also highly effective. For example, an enantiomerically enriched γ-amino acid, synthesized via one of the methods described above, can be cyclized to the corresponding lactam. This cyclization is often promoted by dehydrating agents or by heating and typically proceeds with retention of stereochemistry.

Nitro-Mannich Reaction Cascades in Pyrrolidinone Formation

An efficient approach to the synthesis of pyrrolidinone derivatives involves a three-component nitro-Mannich/lactamization cascade. acs.orgnih.gov This method typically combines an aldehyde, an amine, and a nitropropanoate ester to directly form the pyrrolidinone ring with a high degree of diastereoselectivity. acs.orgnih.gov The reaction proceeds through the in situ formation of an imine from the aldehyde and amine, which then undergoes a nitro-Mannich reaction with the nitropropanoate. Subsequent intramolecular cyclization via lactamization furnishes the desired pyrrolidinone core. nih.gov

For the synthesis of this compound, this would involve the reaction of 3-chlorobenzaldehyde, a suitable amine, and methyl 3-nitropropanoate. The stereochemical outcome at the 4-position can be controlled through the use of a chiral catalyst. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been shown to be effective in promoting highly enantioselective nitro-Mannich reactions. nih.gov The catalyst co-activates the imine and the nitronate, facilitating a stereocontrolled carbon-carbon bond formation. The subsequent lactamization then yields the enantiomerically enriched 4-arylpyrrolidin-2-one.

Smiles-Truce Cascade Reaction for Pyrrolidinone Scaffold Construction

A novel, metal-free, one-pot synthesis of functionalized pyrrolidinones has been developed utilizing a Smiles-Truce cascade reaction. nih.gov This process involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions to yield α-arylated pyrrolidinones. nih.gov The reaction sequence is initiated by a nucleophilic ring-opening of the cyclopropane by the sulfonamide. This is followed by a Smiles-Truce aryl transfer and subsequent lactam formation. nih.gov

While this methodology has been primarily demonstrated for the synthesis of α-arylated pyrrolidinones, its adaptation for the synthesis of 4-aryl substituted systems like this compound would require significant modification of the starting materials and reaction pathway. The core principle of a cascade involving an aryl migration and cyclization, however, highlights the potential for innovative synthetic design.

Ring-Opening Reactions of Donor-Acceptor Cyclopropanes in Pyrrolidinone Synthesis

Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis due to their propensity to undergo ring-opening reactions with various nucleophiles. researchgate.net The reaction of D-A cyclopropanes with primary amines, such as anilines or benzylamines, provides a direct route to 1,5-substituted pyrrolidin-2-ones. mdpi.com This transformation can be catalyzed by Lewis acids and proceeds via a nucleophilic attack of the amine on the cyclopropane ring, followed by cyclization to the γ-lactam. mdpi.com

To synthesize this compound using this approach, a D-A cyclopropane bearing a 3-chlorophenyl group at the 2-position would be required. The reaction with a suitable amine, followed by subsequent chemical transformations to install the hydrogen at the 1-position and control the stereochemistry at the 4-position, could potentially yield the target molecule. The stereoselectivity of the ring-opening can be influenced by the use of chiral catalysts, which coordinate to the D-A cyclopropane and direct the nucleophilic attack of the amine. nih.gov

Precursor Design and Stereochemical Control in this compound Synthesis

The stereoselective synthesis of pyrrolidine-containing compounds often relies on the use of chiral precursors derived from the chiral pool. nih.govnih.gov Proline and 4-hydroxyproline are common starting materials for introducing the pyrrolidine ring with a predefined stereochemistry. nih.gov For the synthesis of this compound, a key strategy involves the asymmetric Michael addition of a malonic acid diester to a nitrostyrene derivative.

A particularly relevant example is the synthesis of the analogous (R)-4-(4-chlorophenyl)pyrrolidin-2-one, which provides a blueprint for the synthesis of the 3-chloro isomer. The synthesis commences with an asymmetric Michael addition reaction between a 4-chloronitrostyrene and a malonic acid diester. google.com The use of a chiral catalyst in this step is crucial for establishing the desired (R)-stereochemistry at the carbon that will become the 4-position of the pyrrolidinone ring. The resulting adduct, an optically active nitro-diester, can then be subjected to a series of transformations, including reduction of the nitro group and subsequent cyclization to form the lactam ring.

Optimization of Reaction Conditions for Enantiomeric Purity and Yields

Achieving high enantiomeric purity and chemical yield is paramount in the synthesis of chiral molecules. This requires careful optimization of reaction parameters such as catalyst, solvent, temperature, and reactant concentrations.

In the synthesis of (R)-4-(4-chlorophenyl)pyrrolidin-2-one, an optical purity of 99% ee was achieved. google.com This high level of enantioselectivity is a direct result of the optimized asymmetric Michael addition. The subsequent decarboxylation of the intermediate, (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, is carried out at elevated temperatures in a high-boiling solvent like xylene to afford the final product in high yield (90%). google.com The choice of base and solvent for the initial hydrolysis of the diester and the temperature profile of the decarboxylation are critical parameters that must be fine-tuned to maximize both yield and enantiomeric purity.

The following table outlines the optimized conditions for a key decarboxylation step in a closely related synthesis, demonstrating the high yield and enantiopurity that can be achieved.

| Parameter | Condition | Result |

| Starting Material | Methyl (3S,4R)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate | |

| Hydrolysis | 2 mol/L Sodium Hydroxide (aq) in Methanol | Intermediate Carboxylic Acid |

| Decarboxylation Solvent | Xylene | |

| Decarboxylation Temperature | 130-140°C | |

| Final Product | (R)-4-(4-chlorophenyl)pyrrolidin-2-one | |

| Yield | 90% | |

| Enantiomeric Excess | 99% ee | |

| Data derived from a synthesis of the 4-chloro analogue. google.com |

Scale-Up Considerations for this compound Production in Research Contexts

Transitioning a synthetic route from a laboratory bench scale to a larger, preparative scale for research purposes introduces a new set of challenges. These include maintaining reaction performance, ensuring safety, and managing the practicalities of handling larger quantities of materials.

A study on the scale-up synthesis of a complex proline-derived ligand to a 100 g scale provides valuable insights. acs.orgacs.orgfigshare.com Key considerations in this process include:

Reactor and Equipment: Moving from round-bottom flasks to jacketed reactor vessels allows for better temperature control and more efficient stirring, which is crucial for maintaining consistent reaction profiles and preventing the formation of hot spots. acs.org

Solvent and Reagent Handling: The use of larger volumes of solvents and reagents necessitates careful planning for additions and extractions. The environmental impact and cost of solvents also become more significant factors. acs.org

Process Safety: A thorough risk assessment is required to identify and mitigate potential hazards associated with running reactions on a larger scale.

The following table summarizes a scale-up process for a related pyrrolidine derivative, highlighting the quantities and equipment used.

| Parameter | Bench Scale | Scale-Up |

| Starting Material | grams | 132 g |

| Solvent Volume | milliliters | 1.0 L |

| Reactor | Round-bottom flask | 1 L Jacketed Cylindrical Reactor |

| Temperature Control | Oil bath | Circulating Bath |

| Stirring | Magnetic stirrer | Mechanical Stirrer |

| Data from a scale-up synthesis of a proline-derived ligand. acs.org |

By carefully considering these factors, the synthesis of this compound can be successfully scaled up to provide the quantities needed for further research and development.

Derivatization and Functionalization Strategies of the R 4 3 Chlorophenyl Pyrrolidin 2 One Scaffold

Introduction of Additional Functionalities onto the Pyrrolidinone Ring

The pyrrolidinone ring offers several sites for the introduction of new functional groups, primarily at the nitrogen atom and the α-carbon atoms (C3 and C5). These modifications are crucial for exploring the structure-activity relationship (SAR) of resulting analogues.

The nitrogen atom of the lactam can be readily functionalized via N-alkylation or N-acylation reactions. Standard alkylation conditions, such as the use of an alkyl halide in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can introduce a wide variety of alkyl, benzyl, or other substituted groups. This modification can significantly impact the molecule's polarity, lipophilicity, and metabolic stability.

Functionalization at the C3 and C5 positions of the pyrrolidinone ring is more challenging but can be achieved through various synthetic strategies. One approach involves the deprotonation of the α-protons using a strong base, followed by reaction with an electrophile. However, controlling the regioselectivity of such reactions can be difficult. More advanced methods, such as transition metal-catalyzed C-H activation, are emerging as powerful tools for the site-selective functionalization of heterocyclic compounds. organic-chemistry.org While specific examples for the title compound are not extensively documented, the general principles of lactam chemistry suggest the feasibility of these transformations.

Below is a table summarizing potential functionalization reactions on the pyrrolidinone ring:

Table 1: Representative Functionalization Reactions of the Pyrrolidinone Ring| Position | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

|---|---|---|---|

| N1 | N-Alkylation | R-X (alkyl halide), NaH, DMF | Alkyl, Benzyl, Allyl |

| N1 | N-Arylation | Ar-B(OH)₂, Cu(OAc)₂, Pyridine | Aryl, Heteroaryl |

| N1 | N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | Acyl, Benzoyl |

| C3 | α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | Alkyl |

| C5 | C-H Functionalization | Pd(OAc)₂, Directing Group, Oxidant | Aryl, Alkyl |

Site-Selective Chemical Modifications of the Chloro-Substituted Aryl Moiety

The 3-chlorophenyl group provides a versatile handle for a variety of chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions. The chlorine atom can be replaced with a wide range of substituents, allowing for extensive exploration of the chemical space around this part of the molecule.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups, which can influence the molecule's electronic properties and potential for π-stacking interactions with biological targets.

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction can be used to couple the aryl chloride with a variety of primary or secondary amines, amides, or carbamates, introducing diverse nitrogen-containing functionalities that can act as hydrogen bond donors or acceptors.

Beyond cross-coupling reactions, the aromatic ring can also be modified through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. masterorganicchemistry.commasterorganicchemistry.com The directing effects of the existing chloro and pyrrolidinone substituents would need to be considered to predict the regioselectivity of these transformations.

A summary of potential modifications to the aryl moiety is presented in the table below:

Table 2: Site-Selective Modifications of the Chloro-Substituted Aryl Moiety| Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Primary/Secondary Amine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Nitration | HNO₃, H₂SO₄ | Nitro |

Development of Diverse Chemical Libraries Based on (R)-4-(3-Chlorophenyl)pyrrolidin-2-one Analogues

The development of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). The this compound scaffold is an excellent starting point for library synthesis due to the multiple points of diversification discussed in the preceding sections.

A typical library synthesis strategy would involve a combinatorial approach, where a set of building blocks is reacted at one position of the scaffold, followed by another set of building blocks at a second position. For example, a library could be generated by first N-alkylating the pyrrolidinone with a variety of alkyl halides (R¹-X) and then performing a Suzuki coupling on the aryl chloride with a range of boronic acids (R²-B(OH)₂). This two-dimensional combinatorial approach can rapidly generate a large number of distinct analogues.

The resulting library of compounds can then be screened for biological activity, and the SAR data can be used to guide the design of next-generation compounds with improved properties. While specific libraries based on this compound are not widely reported in the public domain, the principles of library design are well-established and applicable to this scaffold.

An example of a potential combinatorial library synthesis is outlined below:

Table 3: Example of a Combinatorial Library Synthesis Plan| Scaffold | Diversification Point 1 (N-Alkylation) | Building Blocks (R¹) | Diversification Point 2 (Suzuki Coupling) | Building Blocks (R²) |

|---|---|---|---|---|

| This compound | N1 of Pyrrolidinone | Methyl, Ethyl, Propyl, Benzyl | C3' of Phenyl Ring | Phenyl, 4-Fluorophenyl, 2-Thienyl, 3-Pyridyl |

Advanced Analytical Characterization of R 4 3 Chlorophenyl Pyrrolidin 2 One and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, providing detailed insights into the atomic connectivity and three-dimensional structure of (R)-4-(3-chlorophenyl)pyrrolidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

¹H NMR spectra provide information on the number of different types of protons and their neighboring atoms. For pyrrolidinone derivatives, characteristic signals are observed for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidinone ring. mdpi.com The chemical shifts (δ) and coupling constants (J) are crucial for assigning these protons.

¹³C NMR spectra reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the lactam ring typically appears at a characteristic downfield shift (around 170-180 ppm). rsc.orgmdpi.com Aromatic and aliphatic carbons also have distinct chemical shift ranges. mdpi.comrsc.orgmdpi.com

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity.

COSY experiments identify proton-proton couplings, helping to trace the spin systems within the pyrrolidinone ring. researchgate.net

HSQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals. researchgate.net

Table 1: Representative NMR Data for Pyrrolidinone Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 7.0 - 7.5 | Aromatic protons of the 3-chlorophenyl group |

| ¹H | 2.0 - 4.0 | Aliphatic protons of the pyrrolidinone ring |

| ¹³C | ~175 | Carbonyl carbon (C=O) of the lactam |

| ¹³C | 120 - 140 | Aromatic carbons of the 3-chlorophenyl group |

| ¹³C | 25 - 60 | Aliphatic carbons of the pyrrolidinone ring |

Note: The exact chemical shifts can vary depending on the solvent and specific derivative.

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of this compound with a high degree of confidence. mdpi.com This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov These methods are invaluable for analyzing complex mixtures, identifying impurities, and studying the metabolic fate of the compound. mdpi.comnih.gov In LC-MS, the compound is first separated by HPLC and then introduced into the mass spectrometer for analysis. nih.gov A hydrophilic interaction LC-MS/MS method has been developed for the determination of 2-pyrrolidinone (B116388) residues in biological matrices. nih.gov GC-MS is suitable for volatile and thermally stable derivatives. mdpi.com

The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule. Characteristic fragments for this compound would likely include the loss of the chlorophenyl group, cleavage of the pyrrolidinone ring, and other fragmentation pathways that can be rationalized to support the proposed structure.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Typical Observation |

| HRMS | Exact molecular weight and elemental formula | Molecular ion peak corresponding to the precise mass of C₁₀H₁₀ClNO |

| LC-MS | Separation and identification of components in a mixture | Retention time and mass spectrum for the parent compound and any impurities |

| GC-MS | Analysis of volatile derivatives | Mass spectrum of the compound after chromatographic separation |

| MS/MS | Structural elucidation through fragmentation | Daughter ions resulting from the fragmentation of the parent molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent absorption will be the strong band associated with the carbonyl (C=O) stretching of the lactam ring, typically appearing in the region of 1650-1700 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding. The N-H stretching vibration of the secondary amide will be observed as a band in the region of 3200-3400 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Carbonyl C=O (Lactam) | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, crucially, for determining its enantiomeric excess, which is a critical parameter for a chiral compound.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is the premier technique for both purity analysis and the separation of enantiomers. pensoft.net To determine the enantiomeric excess (e.e.) of this compound, a chiral stationary phase (CSP) is employed. researchgate.net These CSPs are designed to interact differently with the two enantiomers, leading to their separation in the chromatogram. researchgate.net

Commonly used CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.gov The choice of the specific chiral column and the mobile phase (often a mixture of alkanes and alcohols) is critical for achieving baseline separation of the (R)- and (S)-enantiomers. nih.govnih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. The development of a robust chiral HPLC method is crucial for quality control and for studying the stereoselectivity of synthetic routes. nih.gov

Table 4: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., isopropanol) |

| Detector | UV detector set at a wavelength where the compound absorbs |

| Output | Chromatogram showing separated peaks for the (R) and (S) enantiomers |

Ultra-Performance Liquid Chromatography (UPLC) for Analytical Purity

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures than traditional HPLC. nih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity. UPLC is an excellent tool for determining the analytical purity of this compound, allowing for the detection and quantification of even trace-level impurities. nih.gov For purity analysis, a standard reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 5: Comparison of HPLC and UPLC for Purity Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

| Application | Routine purity and chiral analysis | High-resolution purity analysis, impurity profiling |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is not inherently volatile due to its polar lactam structure, chemical derivatization is a necessary prerequisite for GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative suitable for the gas phase separation.

Detailed research findings indicate that derivatization of the lactam nitrogen can be achieved through various reactions, such as silylation or acylation. For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton on the nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group. This derivatization reduces intermolecular hydrogen bonding, thereby increasing the volatility of the molecule.

Once derivatized, the sample is introduced into the GC, where it is vaporized and carried by an inert gas through a capillary column. For chiral analysis, a specialized stationary phase, often based on derivatized cyclodextrins, is employed. gcms.cz These chiral stationary phases can form transient diastereomeric complexes with the enantiomers of the derivatized analyte, leading to different retention times and allowing for their separation. gcms.cz

As the separated derivatives elute from the column, they enter the mass spectrometer. In the ion source, they are typically bombarded with electrons (Electron Ionization - EI), causing them to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for the derivative. nih.gov The combination of the retention time from the GC and the fragmentation pattern from the MS allows for highly confident identification and quantification of the (R) and potential (S) enantiomers. mdpi.com

A typical analytical workflow for secondary amino acids, which share structural motifs with pyrrolidinones, involves derivatization to enhance volatility, followed by separation on a chiral capillary column and detection by MS in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. nih.gov

Table 1: Representative GC-MS Data for a Derivatized Pyrrolidinone This table presents hypothetical data for a trimethylsilyl (TMS) derivative of 4-(3-Chlorophenyl)pyrrolidin-2-one (B2858090) for illustrative purposes.

| Parameter | (S)-enantiomer Derivative | (R)-enantiomer Derivative |

|---|---|---|

| Chiral Column | Chirasil-DEX CB (25 m x 0.25 mm) | |

| Retention Time (min) | 15.2 | 15.5 |

| Molecular Ion [M]+ (m/z) | 267 | 267 |

| Key Fragment Ions (m/z) | 252 (M-15), 140, 111, 73 | 252 (M-15), 140, 111, 73 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thieme-connect.denih.gov It is an indispensable tool for the unambiguous assignment of the absolute configuration of chiral molecules like this compound and for analyzing their solid-state conformation and intermolecular interactions. wikipedia.org

The process begins with the growth of a high-quality single crystal of the compound, which can be the rate-determining step in the analysis. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots of varying intensities. youtube.com By measuring the geometry and intensity of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov

For determining the absolute configuration, the phenomenon of anomalous dispersion is crucial. thieme-connect.de While most light atoms scatter X-rays in a predictable way, the presence of a heavier atom, such as the chlorine atom in this compound, can cause slight phase shifts in the scattered X-rays. This effect, known as anomalous scattering, leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). By analyzing these differences, the true handedness of the molecule can be determined.

A key metric in this determination is the Flack parameter. nih.gov For an enantiomerically pure crystal, a Flack parameter value close to 0 confirms that the determined structure corresponds to the correct absolute configuration, while a value near 1 would indicate that the inverted structure is the correct one. nih.gov

Beyond absolute configuration, the analysis provides a wealth of structural data, including precise bond lengths, bond angles, and torsional angles. This information reveals the conformation of the pyrrolidinone ring and the orientation of the 3-chlorophenyl substituent. Furthermore, it elucidates the crystal packing, showing how individual molecules arrange themselves and interact with their neighbors through forces such as hydrogen bonding (e.g., between the lactam N-H and C=O groups of adjacent molecules) and van der Waals interactions. This has been demonstrated in the structural analysis of various cathinone (B1664624) and pyrrolidinone derivatives. mdpi.comnih.gov

Table 2: Representative Crystallographic Data for this compound This table presents plausible data for a hypothetical crystal structure determination, based on typical values for small organic molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H10ClNO |

| Formula Weight | 195.64 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 15.8 Å |

| Volume (ų) | 914.8 |

| Z (Molecules per unit cell) | 4 |

| Final R-factor | 0.045 |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Investigations of R 4 3 Chlorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-4-(3-Chlorophenyl)pyrrolidin-2-one, DFT calculations can elucidate key electronic properties that govern its reactivity and intermolecular interactions.

Electronic Properties: DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), can determine fundamental electronic parameters. nih.gov While specific DFT data for this compound is not extensively published, studies on analogous compounds containing chlorophenyl and pyrrolidine (B122466) moieties provide a framework for expected findings. For instance, in related heterocyclic compounds, the presence of a chlorophenyl group significantly influences the molecule's electrostatic potential and frontier molecular orbitals. nih.govmdpi.com The chlorine atom, being electronegative, and the aromatic ring contribute to regions of varying electron density, which are critical for molecular recognition.

Reactivity Descriptors: From the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), various reactivity descriptors can be calculated. These include the HOMO-LUMO gap, which is an indicator of chemical stability, and global reactivity indices like electronegativity, chemical hardness, and electrophilicity. For similar aromatic heterocyclic compounds, DFT calculations have been instrumental in identifying reactive sites for metabolism and predicting potential sites for nucleophilic or electrophilic attack. mdpi.com

A hypothetical table of DFT-calculated electronic properties for this compound, based on typical values for similar structures, is presented below:

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | ~ 3.5 D | Influences solubility and intermolecular interactions. |

| Global Hardness | ~ 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ~ 2.9 eV | Quantifies the electrophilic nature of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the accessible shapes and dynamic behavior of molecules. acs.orgfrontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of molecular motion, offering insights into the conformational dynamics in different environments, such as in solution. acs.org By simulating the trajectory of atoms over time, MD can reveal how the molecule explores its conformational space, the stability of different conformers, and the nature of intramolecular and intermolecular interactions. Such simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. For similar small molecules, MD simulations have been used to understand their behavior in aqueous solutions and their interactions with lipid bilayers, providing a glimpse into their pharmacokinetic properties. frontiersin.org

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction and Optimization

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico SAR modeling uses computational methods to predict the activity of new compounds and to guide the optimization of lead structures. While specific SAR data for this compound is scarce in publicly available literature, the principles of SAR can be applied to hypothesize how structural modifications might affect its activity.

For example, studies on related pyrrolidine derivatives have shown that the nature and position of substituents on the phenyl ring can have a significant impact on biological activity. acs.org Altering the substituent at the 3-position of the chlorophenyl ring or introducing substituents at other positions could modulate properties like binding affinity, selectivity, and metabolic stability.

A hypothetical SAR table for this compound derivatives could be constructed to guide synthetic efforts:

| R1 (Position on Phenyl Ring) | R2 (Position on Pyrrolidinone) | Predicted Activity Change | Rationale |

| 3-Cl (Parent) | H | Baseline | Parent compound activity. |

| 4-Cl | H | Potentially altered selectivity | Change in substitution pattern could affect target recognition. |

| 3-F | H | May increase metabolic stability | C-F bond is stronger than C-Cl. |

| 3-CH3 | H | Could enhance hydrophobic interactions | Introduction of a methyl group. |

| 3-Cl | 1-CH3 | May alter solubility and cell permeability | N-methylation can impact physicochemical properties. |

Molecular Docking Studies for Ligand-Target Interaction Hypotheses (Preclinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In drug discovery, it is used to predict how a small molecule (ligand) binds to a protein target.

To perform molecular docking with this compound, a specific biological target would first need to be identified or hypothesized. Given the structural motifs present in the molecule, potential targets could include enzymes or receptors in the central nervous system. The docking process would involve:

Preparation of the ligand and receptor structures: Obtaining or modeling the 3D structures of this compound and the target protein.

Defining the binding site: Identifying the active site or binding pocket of the protein.

Sampling of ligand conformations and orientations: The docking algorithm explores various poses of the ligand within the binding site.

Scoring and ranking of poses: A scoring function is used to estimate the binding affinity of each pose, and the poses are ranked accordingly.

The results of a docking study would provide hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and its potential target. acs.org This information is invaluable for understanding the molecular basis of its activity and for designing new analogs with improved binding affinity and selectivity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (physicochemical property or biological activity). frontiersin.org

QSPR: QSPR models for this compound could be developed to predict properties such as solubility, logP (lipophilicity), and melting point. These models are built by calculating a wide range of molecular descriptors (e.g., topological, geometrical, electronic) for a set of related compounds and then using statistical methods to find a correlation with the experimentally determined property.

QSAR: QSAR models are particularly important in preclinical drug discovery for predicting the biological activity of untested compounds. frontiersin.org A QSAR study for a series of analogs of this compound would involve:

Data set collection: Assembling a series of compounds with their measured biological activities.

Descriptor calculation: Computing a variety of molecular descriptors for each compound.

Model building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While no specific QSAR models for this compound are publicly documented, QSAR studies on other pyrrolidin-2-one derivatives have successfully identified key descriptors that influence their activity, providing a blueprint for how such studies could be applied to this compound. mdpi.com

Role of R 4 3 Chlorophenyl Pyrrolidin 2 One As a Chiral Synthetic Intermediate

Building Block for the Synthesis of Complex Chiral Molecules

Detailed research findings specifically demonstrating the use of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one as a foundational building block for more complex chiral molecules are not available in the reviewed sources.

Stereochemical Transfer in Subsequent Reactions and Product Chirality

Specific studies illustrating the transfer of the (R)-stereocenter from 4-(3-Chlorophenyl)pyrrolidin-2-one (B2858090) to subsequent products and its influence on the final product's chirality have not been identified.

Applications in the Preparation of Advanced Pharmaceutical Precursors

Direct evidence or examples of this compound being utilized in the synthesis of specific advanced pharmaceutical precursors are not present in the available literature.

Structure Activity Relationship Sar Studies on Pyrrolidinone Scaffolds with Emphasis on Chloro Substituted Analogues

Impact of Chloro Substitution at the Aryl Moiety on Molecular Recognition and Interactions

The introduction of a chlorine atom onto the aryl ring of a 4-phenylpyrrolidin-2-one scaffold significantly influences its interaction with biological targets. The position of the chloro substituent (ortho, meta, or para) dictates the molecule's electronic and steric profile, thereby altering its binding affinity and selectivity.

The chlorine atom is an electron-withdrawing group via induction, yet it is a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. This dual nature can modify the charge distribution across the phenyl ring, affecting interactions such as π-π stacking, cation-π, and hydrogen bonding with protein residues. For instance, in a series of N-phenyl pyrrolidin-2-one derivatives designed as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, the presence and position of a chloro substituent on the phenyl ring were found to be critical for activity. Compounds featuring a 4-chloro-2-fluoro-5-alkoxyphenyl substitution pattern exhibited potent herbicidal activity, highlighting the importance of a specific halogenation pattern for optimal interaction with the PPO enzyme. nih.gov

The position of the chlorine atom also has profound steric implications. A para-substitution, as seen in 4-(4-Chlorophenyl)pyrrolidin-2-one, places the substituent along the main axis of the phenyl ring, which can allow it to fit into narrow, deep hydrophobic pockets within a receptor. chemicalbook.comnih.govbldpharm.comsigmaaldrich.com In contrast, a meta-substitution, as in (R)-4-(3-Chlorophenyl)pyrrolidin-2-one, results in a less symmetric molecule, which could be advantageous for binding to asymmetrically shaped pockets.

Metabolic studies on 3-(p-chlorophenyl)pyrrolidine, a closely related precursor, show that oxidation can lead to the formation of both 3-(p-chlorophenyl)pyrrolidin-2-one and 4-(p-chlorophenyl)pyrrolidin-2-one. nih.gov This suggests that the chlorophenyl-pyrrolidinone core is metabolically accessible and that the position of the chloro group can influence the metabolic pathways, which is an important consideration in drug design.

The table below illustrates the impact of substitutions on the phenyl ring in a series of N-phenyl pyrrolidin-2-one based PPO inhibitors.

| Compound | Substituents on Phenyl Ring | PPO Inhibition (ki, μM) |

|---|---|---|

| C6 | 4-Chloro, 2-Fluoro, 5-Propoxy | 0.095 |

| C7 | 4-Chloro, 2-Fluoro, 5-Allyloxy | 0.12 |

Data sourced from Bioorganic & Medicinal Chemistry, 2010. nih.gov

Stereochemical Influence on Molecular Recognition and Ligand Binding

Stereochemistry is a critical determinant of biological activity for chiral molecules containing a pyrrolidinone scaffold. emich.edu Since biological macromolecules such as enzymes and receptors are chiral, they often exhibit differential interactions with the enantiomers of a chiral ligand. It is common for one enantiomer (the eutomer) to have significantly higher affinity or activity than the other (the distomer). emich.edu

For 4-substituted pyrrolidin-2-ones, the stereocenter at the C4 position dictates the spatial orientation of the aryl substituent relative to the lactam ring. In the case of this compound, the (R)-configuration defines a specific three-dimensional arrangement of the 3-chlorophenyl group. This precise orientation is crucial for fitting into the binding site of a target protein and establishing key molecular interactions. A change to the (S)-configuration would place the 3-chlorophenyl group in a different region of space, which could lead to a loss of affinity due to steric clashes or the inability to form essential binding interactions.

The development of catalysts for the stereoselective synthesis of pyrrolidines, such as those used in haloamination of olefins, underscores the demand for enantiomerically pure compounds for biological evaluation and therapeutic use. mdpi.com

Rational Design Principles for Pyrrolidinone-Based Scaffolds in Target-Oriented Research

The pyrrolidinone scaffold is a cornerstone in rational drug design due to its favorable properties and synthetic tractability. nih.govresearchgate.net Its utility is based on several key principles:

Structural Mimicry: The rigid, cyclic nature of the pyrrolidinone ring can mimic the turn structures of peptides, making it a useful scaffold for designing inhibitors of protein-protein interactions.

Vectorial Display of Substituents: The scaffold allows for the precise positioning of functional groups in 3D space. Substituents at the N1, C3, C4, and C5 positions can be modified to optimize interactions with a target. For a molecule like this compound, the nitrogen atom can be substituted to explore interactions with one region of a binding pocket, while the 4-position presents the chlorophenyl group to another.

Improved Physicochemical Properties: Incorporating a lactam structure can improve properties like solubility and membrane permeability compared to more flexible or more lipophilic analogs. The carbonyl group acts as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, contributing to favorable interactions with both targets and aqueous environments.

Modulation of Selectivity: As demonstrated with GABA uptake inhibitors, subtle modifications to the pyrrolidinone scaffold and its substituents can lead to significant changes in selectivity for different but related protein targets. nih.gov For instance, modifying the N-substituent of a pyrrolidin-2-yl-acetic acid derivative dramatically shifted its selectivity between the mGAT1 and mGAT4 transporter subtypes. nih.gov

Structure-guided design, which utilizes X-ray co-crystal structures of ligands bound to their targets, is a powerful approach. Information from these structures allows medicinal chemists to rationally design new analogs with improved potency and selectivity by modifying the scaffold to better complement the target's binding site. nih.gov

Integrated Computational and Experimental Approaches to SAR Elucidation

The elucidation of structure-activity relationships for pyrrolidinone-based compounds is greatly enhanced by integrating computational modeling with experimental synthesis and testing. mdpi.commdpi.com This synergistic approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Computational Methods:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic properties of molecules, such as orbital energies (HOMO/LUMO) and dipole moments. These properties can be correlated with a compound's reactivity and interaction capabilities. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate structural or physicochemical properties of a series of compounds with their biological activity. For N-phenyl pyrrolidin-2-one PPO inhibitors, a Comparative Molecular Field Analysis (CoMFA) model—a type of 3D-QSAR—was successfully used to explain the effects of different substituents and guide the design of more potent inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. mdpi.compoorvam.comnih.govnih.gov For example, docking was used to analyze how pyrrolo[3,4-c]pyrrole-1,3-dione derivatives interact with COX and LOX enzymes. nih.gov

Integration with Experiment: Computational predictions are validated and refined through experimental work. Compounds prioritized by in silico models are synthesized and their biological activity is determined through in vitro assays. The experimental results are then used to improve the computational models in an iterative cycle. For instance, a DFT-QSAR model guided the synthesis of novel N-phenyl pyrrolidin-2-ones, whose potent PPO inhibitory activity was then confirmed experimentally, validating the model's predictions. nih.gov This integrated approach confirmed that only one of the two carbonyl groups in related cyclic imide herbicides was essential for activity, a crucial insight for future design efforts. nih.gov

Future Research Directions for R 4 3 Chlorophenyl Pyrrolidin 2 One

Exploration of Novel Asymmetric Synthetic Methodologies and Process Intensification

The demand for enantiomerically pure compounds in pharmaceuticals and materials science necessitates the development of more efficient and sustainable synthetic routes. Future research into the synthesis of (R)-4-(3-chlorophenyl)pyrrolidin-2-one should focus on novel asymmetric methodologies and process intensification to improve yield, reduce waste, and lower costs.

Current industrial syntheses of similar compounds, such as N-methyl-2-pyrrolidone (NMP), often involve multi-step processes that may include high temperatures and pressures. chemicalbook.com For instance, one method involves the reaction of γ-butyrolactone with an amine, followed by dehydration and cyclization. chemicalbook.com Adapting these concepts to the asymmetric synthesis of the target compound presents a significant challenge. Future strategies could involve:

Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric reactions has become a powerful tool in synthesis. nih.gov Research could focus on developing novel proline-related or prolinol-based organocatalysts that can facilitate the enantioselective construction of the 4-arylpyrrolidinone core. nih.gov

Biocatalysis: Employing enzymes offers high selectivity and mild reaction conditions. researchgate.net The screening or engineering of enzymes, such as transaminases or hydrolases, could provide a green and highly efficient route to the chiral intermediate or the final product.

Process Intensification: Moving from traditional batch processes to continuous flow synthesis offers numerous advantages, including better heat and mass transfer, improved safety, and the potential for automation. chemicalbook.com Future work could develop a continuous flow process using immobilized catalysts (either organocatalysts or enzymes) for easier separation and recycling, thereby simplifying the purification process which can be complex in batch fractional distillations. chemicalbook.com

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Asymmetric Organocatalysis | Metal-free conditions, catalyst stability, availability of diverse catalysts. nih.gov | Catalyst loading, reaction times, scalability. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.net | Enzyme discovery and engineering, substrate scope, operational stability. |

| Continuous Flow Synthesis | Enhanced safety and control, improved efficiency, potential for automation. chemicalbook.com | Reactor design, catalyst immobilization, handling of solids/precipitates. |

Advanced Functionalization Strategies for Enhanced Molecular Diversity and Complexity

The existing structure of this compound provides multiple sites for further chemical modification, allowing for the creation of a diverse library of new molecules with potentially unique properties. Advanced functionalization strategies can unlock new chemical space and lead to compounds with enhanced biological activity or material properties.

Future research should explore:

Derivatization of the Phenyl Ring: The chlorophenyl moiety is ripe for modification. The chlorine atom can be replaced or used as a handle in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups. Furthermore, C-H activation methodologies could be employed to functionalize other positions on the aromatic ring, adding complexity and diversity.

Modification of the Pyrrolidinone Core: The lactam nitrogen can be alkylated, acylated, or arylated to introduce a wide range of substituents. The carbonyl group can also be a target for reactions. Multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step, could be adapted to functionalize the pyrrolidinone scaffold. nih.gov For example, a three-component reaction involving an aldehyde, an amine, and a suitable carbonucleophile could lead to highly substituted pyrrolidinone derivatives. nih.gov

Introduction of New Stereocenters: Developing diastereoselective reactions to introduce additional chiral centers onto the pyrrolidinone ring would significantly increase molecular complexity and allow for a more detailed exploration of structure-activity relationships.

Table 2: Potential Functionalization Reactions for Molecular Diversity

| Reaction Site | Reaction Type | Potential New Functionality | Impact on Molecular Properties |

|---|---|---|---|

| Aromatic Ring (C-Cl) | Suzuki or Stille Coupling | Biaryl groups, alkyl chains | Modulate steric bulk, electronic properties, and lipophilicity. |

| Aromatic Ring (C-H) | C-H Activation/Functionalization | Alkoxy, amino, or halide groups | Fine-tune electronic and steric parameters for target binding. |

| Lactam Nitrogen (N-H) | Alkylation, Acylation, Arylation | Diverse N-substituents | Alter solubility, metabolic stability, and hydrogen bonding capacity. |

| Pyrrolidinone Ring | Multi-Component Reactions | Polysubstituted scaffolds | Rapidly generate molecular complexity and diverse 3D shapes. nih.govnih.gov |

Integrated Computational and Experimental Design for Targeted Molecular Research

The synergy between computational modeling and experimental synthesis provides a powerful paradigm for modern chemical research and drug discovery. jddhs.com This integrated approach can accelerate the design-synthesize-test cycle, leading to the more efficient development of molecules with desired properties.

For this compound, this strategy would involve:

Computational Modeling: Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be used to design novel derivatives. jddhs.comresearchgate.net For instance, by identifying a biological target, researchers can computationally dock virtual libraries of derivatives into the active site to predict binding affinity and orientation. researchgate.net MD simulations can further assess the stability of the ligand-protein complex. researchgate.net

Guided Synthesis: The most promising candidates identified through computational screening would then be prioritized for experimental synthesis. This avoids the resource-intensive process of synthesizing and testing large, unguided libraries of compounds.

Experimental Validation and Feedback: The synthesized compounds would be tested in relevant biological or material science assays. These experimental results are then used to refine the computational models, creating a feedback loop that improves the predictive power of the in silico methods for the next round of design. jddhs.comnih.gov This iterative process has been successfully applied to design other pyrrolidinone derivatives as potent enzyme inhibitors. researchgate.net

This rational design approach ensures that research efforts are focused and hypothesis-driven, maximizing the chances of discovering compounds with targeted efficacy. nih.gov

Potential Applications in Emerging Chemical and Biological Research Fields

The unique combination of a chiral center, a rigid lactam ring, and an aryl group makes this compound an attractive scaffold for several emerging applications. While its current uses are primarily as a synthetic intermediate, future research could unlock its potential in a variety of advanced fields.

Chiral Catalysis: The pyrrolidine (B122466) scaffold is a cornerstone of many successful organocatalysts. nih.gov By functionalizing the nitrogen or the phenyl ring with catalytic moieties (e.g., thiourea, amine, or phosphine (B1218219) groups), novel chiral catalysts or ligands could be developed for asymmetric synthesis.

Medicinal Chemistry: The pyrrolidinone core is a privileged scaffold in medicinal chemistry. Derivatives have shown activity as inhibitors of various enzymes. For example, some pyrrolidine derivatives act as neuraminidase inhibitors for influenza viruses, while others are being investigated as carbonic anhydrase inhibitors for anticancer applications. nih.govnih.gov Future work could explore derivatives of this compound for similar therapeutic targets.

Chiral Materials and Nanotechnology: Chirality is becoming increasingly important in materials science for creating materials with unique optical, electronic, and biological properties. chiralpedia.comrsc.org This compound could serve as a chiral building block for the synthesis of chiral polymers, liquid crystals, or self-assembled monolayers on surfaces. In nanotechnology, chiral molecules are used to create chiral nanoparticles for applications in biosensing, drug delivery, and catalysis. rsc.orgmdpi.com The specific stereochemistry of this compound could be used to impart chirality to nanomaterials, influencing their interactions with biological systems. mdpi.com

Q & A

Q. What synthetic methodologies are employed for the enantioselective synthesis of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one?

The enantioselective synthesis of this compound derivatives is commonly achieved via Heck–Matsuda desymmetrization . This method utilizes palladium catalysts (e.g., Pd(OAc)₂) and chiral ligands under controlled conditions (e.g., reflux in toluene or DMF). Reaction parameters such as temperature (25–50°C), solvent polarity, and chiral auxiliary selection critically influence yield and enantiomeric excess (ee). Post-synthesis, enantiomeric ratios are determined using HPLC with chiral columns (e.g., Daicel Chiralpak® IC) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and purity.

- X-ray Crystallography : Resolves absolute configuration and molecular conformation, especially for chiral centers .

Q. How is the pharmacological potential of this compound typically screened?

Initial screens involve in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs). For example, analogs of pyrrolidin-2-one derivatives are tested for anti-inflammatory activity via cyclooxygenase (COX) inhibition assays or antimicrobial efficacy using bacterial growth inhibition studies. Dose-response curves and IC₅₀ values are calculated to assess potency .

Advanced Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?

Optimization strategies include:

- Catalyst Tuning : Using chiral ligands (e.g., BINAP) with Pd(OAc)₂ to enhance stereochemical control.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and ee.

- Temperature Modulation : Lower temperatures (e.g., 0–25°C) reduce racemization risks. Post-reaction, dynamic kinetic resolution via recrystallization or chiral chromatography further purifies the enantiomer .

Q. What computational methods support the study of this compound’s interactions with biological targets?

- Molecular Docking : Predicts binding modes to receptors (e.g., dopamine D₂) using software like AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Analyzes stability of ligand-target complexes over time (e.g., 100-ns simulations).

- Quantitative Structure-Activity Relationship (QSAR) : Identifies critical substituents (e.g., chloro group) influencing bioactivity .

Q. How does the chlorophenyl substituent influence the compound’s physicochemical and biological properties?

- Lipophilicity : The 3-chlorophenyl group increases logP, enhancing membrane permeability.

- Steric Effects : The substituent’s position (meta) avoids steric clashes in enzyme active sites, improving binding affinity.

- Electronic Effects : The electron-withdrawing chlorine atom stabilizes charge-transfer interactions with aromatic residues in target proteins .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of pyrrolidin-2-one derivatives?

- Assay Validation : Ensure consistent experimental conditions (e.g., pH, temperature) across studies.

- Compound Purity : Verify purity via HPLC (>95%) to exclude impurities affecting results.

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding kinetics alongside enzymatic assays) to confirm activity .

Q. What strategies address conflicting crystallographic and computational data on molecular conformation?

- Multi-Method Validation : Compare X-ray structures with NMR-derived NOE data.

- Torsional Angle Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to model low-energy conformers and reconcile with experimental data .

Tables

Q. Table 1: Key Reaction Conditions for Heck–Matsuda Desymmetrization

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Catalyst (Pd) | 5–10 mol% Pd(OAc)₂ | Higher ee with chiral ligands |

| Temperature | 25–50°C | Lower temps reduce racemization |

| Solvent | Toluene/DMF | Polar solvents improve ee |

| Reaction Time | 12–24 h | Longer times increase yield |

| Source : |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.